molecular formula C8H15KO2 B1592632 Potassium 2-ethylhexanoate CAS No. 3164-85-0

Potassium 2-ethylhexanoate

Cat. No. B1592632
CAS RN: 3164-85-0
M. Wt: 182.3 g/mol
InChI Key: ZUFQCVZBBNZMKD-UHFFFAOYSA-M
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Description

Potassium 2-ethylhexanoate, also known as potassium iso-octanoate, is a chemical used to convert the tert-butylammmonium salt of clavulanic acid into potassium clavulanate (clavulanate potassium) . It is also used as a corrosion inhibitor in automotive antifreeze and as a catalyst for polyurethane systems .


Synthesis Analysis

The synthesis of Potassium 2-ethylhexanoate involves the methacrylation process using potassium 2-ethylhexanoate as a catalyst . This process is considered safer to handle during manufacturing processes compared to the conventionally used DMAP-ethylhexanoic acid and potassium hydroxide .


Molecular Structure Analysis

The molecular formula of Potassium 2-ethylhexanoate is C8H15KO2 . Its average mass is 182.302 Da and its monoisotopic mass is 182.070908 Da .


Chemical Reactions Analysis

Potassium 2-ethylhexanoate is used to convert the tert-butylammmonium salt of clavulanic acid into potassium clavulanate (clavulanate potassium) . It is also used as a corrosion inhibitor in automotive antifreeze and as a catalyst for polyurethane systems .


Physical And Chemical Properties Analysis

Potassium 2-ethylhexanoate is a Potassium source that is soluble in organic solvents . Ethylhexanoates are carboxylates with many commercial applications . They are commonly used in various catalysts for oxidation, hydrogenation, and polymerization, and as an adhesion promoter .

Scientific Research Applications

Precursors in Materials Science

Potassium 2-ethylhexanoate and related metal alkanoates are extensively utilized as metal-organic precursors in materials science. Their applications include serving as catalysts for ring-opening polymerizations and in the painting industry for their drying properties. These compounds are valued for their structural and physico-chemical properties, which are critical in synthesizing materials with desired functionalities (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

Catalysis and CO2 Reduction

In the realm of catalysis, Potassium 2-ethylhexanoate plays a pivotal role in the electroreduction of CO2 to ethylene, showcasing its importance in renewable energy solutions. This application highlights the compound's contribution to enhancing the efficiency of copper electrocatalysts used for converting CO2 into valuable chemical feedstocks, thereby addressing challenges related to conversion efficiency, production rates, and catalyst stability (Dinh et al., 2018).

Environmental Applications

Potassium 2-ethylhexanoate is involved in environmental applications, particularly in the degradation of plasticizers into metabolites like 2-ethylhexanoic acid and 2-ethylhexanol, which are significant in understanding the impact of plasticizers on indoor air quality and their environmental fate (Horn, Nalli, Cooper, & Nicell, 2004).

Agriculture and Soil Science

In agriculture, the compound's derivatives, such as Potassium Permanganate, are used as ethylene scavengers to delay postharvest maturation in fresh horticultural commodities, demonstrating its potential in food preservation and extending the shelf life of produce (Álvarez-Hernández et al., 2019).

Corrosion Inhibition

Potassium 2-ethylhexanoate has shown effectiveness as a corrosion inhibitor for metals in acidic conditions, illustrating its utility in protecting materials from degradation and extending their service life (Scendo, 2005).

Safety And Hazards

Potassium 2-ethylhexanoate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, causes skin irritation, causes serious eye damage, and is suspected of damaging fertility or the unborn child .

Future Directions

While specific future directions for Potassium 2-ethylhexanoate are not mentioned in the sources, it is known that it has various applications in different industries . Its use as a catalyst for polyurethane systems suggests potential for further exploration in the field of polymer chemistry.

properties

IUPAC Name

potassium;2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16O2.K/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFQCVZBBNZMKD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027525
Record name Potassium 2-ethylhexanoate
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Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; Other Solid, Slightly yellow glassy solid; [Strem Chemicals MSDS]
Record name Hexanoic acid, 2-ethyl-, potassium salt (1:1)
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Record name Potassium 2-ethylhexanoate
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Product Name

Potassium 2-ethylhexanoate

CAS RN

3164-85-0
Record name Potassium 2-ethylhexanoate
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Record name Hexanoic acid, 2-ethyl-, potassium salt (1:1)
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Record name Potassium 2-ethylhexanoate
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Record name Potassium 2-ethylhexanoate
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Record name POTASSIUM 2-ETHYLHEXANOATE
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Synthesis routes and methods I

Procedure details

To a dry flask under N2 atmosphere there was added 37.5 ml. of methylene chloride, 2.5 ml. of THF and 0.88 ml. of 2-ethylhexanoic acid. The solution was cooled to 0° C. and 3.25 ml. of potassium tertbutoxide in THF solution (1.6M of t-BuOK) was added to form in situ the potassium 2-ethylhexanoate salt base. To this mixture there was added 3.10 g. of the 3-hydroxymethyl-cephalosporin reactant, named in Example 1, part D, and 0.122 g. of DMAP and 0.84 ml. of triethylamine, followed by 3 ml. of CH2Cl2 containing 0.485 ml. of α-chloropropionyl chloride. When the addition was complete, a second 0.84 ml. portion of triethylamine and 3 ml. of CH2Cl2 solution containing 0.485 ml. of α-chloropropionyl chloride was added. The resulting reaction mixture was then added to 40 ml. of water containing 5 ml. of 1M sulfuric acid. Then 8 ml. of hexane were added. The reaction mixture was filtered and dried to obtain 2.29 g. of the hereinabove named 3-(α-chloropropionyloxymethyl)-compound. The NMR spectrum for this product was similar to that described in Example 1, but with the 3'-CH2 reading at 4.9(m), the -CHCl at 4.4(q) and the CHCl-CH3 at 1.5(d).
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Synthesis routes and methods II

Procedure details

Potassium hydroxide (67.3 g) was suspended in tetrahydrofuran (1.2 liters) and to the suspension was added 2-ethylhexanoic acid (173.1 g) was added. The mixture was stirred until potassium hydroxide was dissolved to obtain a solution of potassium 2-ethylhexanoate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2-ethylhexanoate
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Citations

For This Compound
258
Citations
T Suwannawet - 2018 - digital.car.chula.ac.th
In this research, a new catalyst system for the preparation of polyisocyanurate (PIR) foam was developed. The mixture of copper-amine complex: potassium 2-ethylhexanoate (K-15) …
Number of citations: 0 digital.car.chula.ac.th
H Sasaki, T Koda, H Morita - International Journal of Chemical …, 2019 - ijcea.org
… with their salts, potassium 2-ethylhexanoate, and potassium 3,5,… The MICs of potassium 2-ethylhexanoate showed growth … Potassium 2-ethylhexanoate salt was not confirmed to reduce …
Number of citations: 1 www.ijcea.org
R Raju, K Prasad - Tetrahedron, 2012 - Elsevier
… An example of allyl ester cleavage in such a substrate is the treatment of penicillin G 24 with potassium 2-ethylhexanoate (K-2-EH) in the presence of catalytic amounts of Pd(PPh 3 ) 4 …
Number of citations: 20 www.sciencedirect.com
PD Jeffrey, SW McCombie - The Journal of Organic Chemistry, 1982 - ACS Publications
… In certain cases, highly efficient monodeprotection ofdiallyl symmetrical esters could be carried out; treatment of diallyl malonate with 1 equiv of potassium 2-ethylhexanoate and the Pd(…
Number of citations: 312 pubs.acs.org
AC Granato, EB Costa, WFD Angelotti, GRP Malpass… - Química …, 2016 - SciELO Brasil
… the two main precipitation agents, potassium 2-ethylhexanoate and t-octylamine, employed … any present, a priori, better properties than potassium 2-ethylhexanoate or t-octylamine. The …
Number of citations: 1 www.scielo.br
CJ Lövenich, B Raffel - Journal of cellular plastics, 2006 - journals.sagepub.com
… potassium 2-ethylhexanoate. This result was obtained initially by the adiabatic temperature method but confirmation that potassium 2-ethylhexanoate … with potassium 2-ethylhexanoate. …
Number of citations: 22 journals.sagepub.com
DB Hirata, J Oliveira, KV Leão, MI Rodrigues… - Brazilian Journal of …, 2013 - SciELO Brasil
… causes CA to react with potassium 2-ethylhexanoate (salt or sodium) … potassium 2-ethylhexanoate and demonstrated that different combinations of CA and potassium 2-ethylhexanoate …
Number of citations: 7 www.scielo.br
HK Shin, SH Lee - Elastomers and composites, 2018 - papersearch.net
… 촉매로는 유기금속촉매 1종(Potassium-2-ethylhexanoate, Dabco K-15)과 3급 아민으로 분자 … Potassium2-ethylhexanoate의 선정은 이소시아네이트와 알콜의 gelation 반응에 적용한 …
Number of citations: 5 papersearch.net
DE Nettleton Jr, DL Johnson, FA O'Herron… - The International Journal …, 1962 - Elsevier
… After removal of the drying agent, potassium 2-ethylhexanoate solution (0.25 ml of 3.5 M) t and ethyl acetate (20 ml) were added. At this point the penicillin crystallized. Ethyl ether (30 ml…
Number of citations: 3 www.sciencedirect.com
S Shibahara, T Okonogi, T Yoshida, Y Murai… - The Journal of …, 1990 - jstage.jst.go.jp
… Theallyl protecting group of 4wasremovedby palladium catalyzed reaction6) with Pd(Ph3P)4 in the presence of potassium 2-ethylhexanoate in ethyl acetate to give the potassium salt (…
Number of citations: 14 www.jstage.jst.go.jp

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